4-(2-Bromoethyl)-1,2-dichlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromoethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXCNCZFYELLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569089 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-02-5 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 2 Bromoethyl 1,2 Dichlorobenzene
Strategic Approaches to C-Br Bond Formation within Dichlorobenzene Scaffolds
The formation of a carbon-bromine (C-Br) bond in the ethyl side chain of a dichlorobenzene derivative is typically achieved by modifying a pre-existing functional group rather than direct bromination of an unsubstituted ethyl group, which can lack selectivity. Two primary strategies are prevalent: the bromination of a corresponding alcohol and the radical bromination of an ethyl precursor.
Bromination of Alcohols: A common and reliable method involves the conversion of a precursor alcohol, 2-(3,4-dichlorophenyl)ethanol (B143686), into the desired bromoalkane. This nucleophilic substitution reaction replaces the hydroxyl (-OH) group with a bromine atom. Various reagents can effect this transformation, each with specific advantages regarding reaction conditions and substrate compatibility. Common brominating agents include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and thionyl bromide (SOBr₂). The choice of reagent can influence the reaction mechanism, which can proceed via an Sₙ1 or Sₙ2 pathway depending on the substrate and conditions.
Radical Bromination: An alternative approach is the free-radical bromination of 4-ethyl-1,2-dichlorobenzene. This reaction is typically initiated by UV light or a radical initiator. The reaction proceeds by the abstraction of a hydrogen atom from the benzylic position (the carbon atom adjacent to the aromatic ring), which is favored due to the resonance stabilization of the resulting benzylic radical. pearson.comyoutube.com The subsequent reaction with molecular bromine (Br₂) yields the desired 1-bromoethylbenzene product. pearson.com Reagents like N-bromosuccinimide (NBS) are often preferred for benzylic bromination as they can maintain a low concentration of Br₂ and HBr, minimizing side reactions. vaia.com
Regioselective Synthesis of 4-(2-Bromoethyl)-1,2-dichlorobenzene
Achieving the desired 1,2-dichloro-4-(2-bromoethyl) substitution pattern requires a synthetic sequence that controls the position of each substituent. A highly effective and regioselective route begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396).
Friedel-Crafts Acylation: The synthesis typically commences with the electrophilic acylation of 1,2-dichlorobenzene using an acylating agent such as acetyl chloride (CH₃COCl) or chloroacetyl chloride (ClCH₂COCl) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). uni-siegen.dekhanacademy.org The two chlorine atoms on the benzene (B151609) ring are deactivating but ortho-, para-directing. The steric hindrance from the adjacent chlorine atoms and the electronic effects favor acylation at the C4 position, which is para to the C1-chloro and meta to the C2-chloro substituent. This step regioselectively yields 1-(3,4-dichlorophenyl)ethanone or 2-chloro-1-(3,4-dichlorophenyl)ethanone.
Reduction of the Ketone: The resulting ketone is then reduced to form the intermediate alcohol, 2-(3,4-dichlorophenyl)ethanol. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this transformation, as it is selective for ketones and aldehydes and can be used in protic solvents like ethanol (B145695) or methanol.
Conversion of Alcohol to Bromide: In the final step, the hydroxyl group of 2-(3,4-dichlorophenyl)ethanol is substituted with bromine. Treatment with phosphorus tribromide (PBr₃) in an aprotic solvent like diethyl ether or dichloromethane (B109758) is a standard and efficient method for this conversion, yielding the target compound, this compound.
This multi-step approach ensures that the substitution pattern on the aromatic ring is established correctly in the first step, providing excellent regiocontrol over the final product structure.
Optimization of Reaction Parameters and Yield Enhancement in Target Compound Synthesis
For the key Friedel-Crafts acylation step, the choice of catalyst and solvent is critical. While aluminum chloride is highly effective, it is often used in stoichiometric amounts, leading to significant waste. researchgate.net Alternative catalysts and conditions can be explored to improve efficiency.
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Yield | Notes |
|---|---|---|---|---|
| AlCl₃ (stoichiometric) | 1,2-Dichloroethane | 0 - 25 | High | Traditional method; generates significant aqueous waste during workup. uni-siegen.de |
| FeCl₃ | Nitrobenzene | 25 - 50 | Moderate-High | Less reactive than AlCl₃ but can be effective. |
| Zeolite Y | 1,2-Dichlorobenzene | 180 | Good | Reusable solid acid catalyst, promoting a greener process. researchgate.net |
| ZnO | Solvent-free | Room Temp | Good-Excellent | Mild conditions, recyclable catalyst. researchgate.net |
In the bromination of the intermediate alcohol , the choice of reagent and reaction temperature influences the outcome. The reaction must be controlled to prevent side reactions, such as elimination to form the corresponding styrene (B11656) derivative.
Table 2: Optimization of Alcohol Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield | Notes |
|---|---|---|---|---|
| PBr₃ | Diethyl Ether | 0 - 35 | High | Common and effective; requires careful handling due to reactivity with water. |
| HBr (48% aq.) | Toluene (phase-transfer catalyst) | 80 - 110 | Good | Requires higher temperatures and may need a catalyst for efficient reaction. |
| CBr₄ / PPh₃ (Appel Reaction) | Dichloromethane | 0 - 25 | Very High | Mild conditions, but generates triphenylphosphine (B44618) oxide as a byproduct. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net These principles can be applied to the synthesis of this compound.
Catalysis: A significant green improvement in the Friedel-Crafts acylation step is the replacement of conventional stoichiometric Lewis acids like AlCl₃ with reusable solid acid catalysts. researchgate.net Zeolites and ion-exchange resins have been shown to effectively catalyze acylation reactions. researchgate.net These catalysts can be recovered and reused, drastically reducing the amount of waste generated during workup.
Solvent Selection: Traditional solvents used in Friedel-Crafts reactions, such as chlorinated hydrocarbons and nitrobenzene, are often toxic and environmentally harmful. nih.gov Research has focused on alternative reaction media. Supercritical carbon dioxide (scCO₂) has emerged as a green solvent due to its non-toxic, non-flammable nature and tunable properties. nih.gov Performing reactions under solvent-free conditions, for example by using a grinding method with a solid catalyst, represents another highly effective green strategy. researchgate.net
By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.
Mechanistic Studies and Chemical Transformations of 4 2 Bromoethyl 1,2 Dichlorobenzene
Nucleophilic Substitution Reactions of the Bromoethyl Moiety
The bromoethyl group attached to the dichlorobenzene ring is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is a primary carbon, which largely dictates the mechanistic pathway of these transformations.
The reaction of 4-(2-bromoethyl)-1,2-dichlorobenzene with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.com This is characteristic of primary alkyl halides, which are sterically unhindered and thus accessible to nucleophilic attack. ucsb.edu The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org
The kinetics of this reaction are second-order, meaning the rate is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. chemicalnote.com The rate law can be expressed as:
Rate = k[C₈H₇BrCl₂][Nu⁻]
The reactivity of various nucleophiles in an SN2 reaction is influenced by factors such as basicity, polarizability, and the solvent used. Stronger, less sterically hindered nucleophiles generally lead to faster reaction rates. organic-chemistry.org The expected relative reactivity of common nucleophiles with this compound is summarized in the table below.
| Nucleophile | Chemical Formula | Expected Relative Rate | Product Type |
|---|---|---|---|
| Iodide | I⁻ | Very Fast | Alkyl Iodide |
| Thiocyanate | SCN⁻ | Fast | Alkyl Thiocyanate |
| Cyanide | CN⁻ | Fast | Alkyl Cyanide (Nitrile) |
| Hydroxide | OH⁻ | Moderate | Alcohol |
| Azide | N₃⁻ | Moderate | Alkyl Azide |
| Chloride | Cl⁻ | Slow | Alkyl Chloride |
| Water | H₂O | Very Slow | Alcohol |
This table presents hypothetical relative rates based on established nucleophilicity trends for SN2 reactions.
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, an effect known as Walden inversion. libretexts.orgmasterorganicchemistry.com This occurs because the nucleophile attacks from the side opposite to the leaving group (a "backside attack"). chemicalnote.com If the electrophilic carbon were a chiral center, this would result in a product with the opposite configuration (e.g., R to S). youtube.comkhanacademy.org
In the case of this compound, the carbon atom bearing the bromine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, while the reaction mechanistically proceeds with an inversion of configuration, the resulting product is achiral, unless a chiral nucleophile is employed to induce chirality. The unimolecular (SN1) pathway, which involves a carbocation intermediate and leads to racemization, is highly disfavored for primary alkyl halides due to the instability of the primary carbocation that would need to form. ucsb.edu
Electrophilic Aromatic Substitution on the Dichlorobenzene Ring System
Further substitution on the aromatic ring of this compound is governed by the electronic and steric effects of the three existing substituents: two chlorine atoms and a bromoethyl group.
The directing effect of a substituent determines the position (ortho, meta, or para) at which a new electrophile will attach. libretexts.org The substituents on this compound have the following effects:
Chloro Groups (at C1 and C2): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho or para attack. uci.edulibretexts.org
Bromoethyl Group (at C4): This is considered an alkyl group. Alkyl groups are weakly activating and are ortho-, para-directors due to hyperconjugation and a weak electron-donating inductive effect. libretexts.orgunizin.org
The regioselectivity of a subsequent electrophilic aromatic substitution reaction is determined by the combined influence of these groups. The available positions for substitution are C3, C5, and C6.
Attack at C3: This position is ortho to the C2-chloro group and meta to the C4-alkyl group.
Attack at C5: This position is meta to the C1-chloro group and ortho to the C4-alkyl group.
Attack at C6: This position is ortho to the C1-chloro group and meta to the C2-chloro group.
The activating, ortho-, para-directing alkyl group most strongly favors substitution at the positions ortho to it (C3 and C5). The deactivating chloro groups direct to their respective ortho and para positions. The final outcome often favors the position that is most activated and least sterically hindered. In this case, substitution is most likely to occur at the C5 position, which is ortho to the activating alkyl group and only meta to one of the deactivating chloro groups.
| Substituent | Position | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -Cl | C1 | Deactivating | Ortho, Para |
| -Cl | C2 | Deactivating | Ortho, Para |
| -CH₂CH₂Br | C4 | Activating (Weak) | Ortho, Para |
This table summarizes the directing effects of the substituents on the aromatic ring.
Oxidation and Reduction Pathways of this compound
The molecule offers several sites for oxidation and reduction reactions, primarily centered on the bromoethyl side chain.
Oxidation Pathways: The alkyl side chain is susceptible to oxidation, particularly under strong oxidizing conditions. Treatment with a powerful oxidizing agent such as hot, concentrated potassium permanganate (B83412) (KMnO₄) would likely lead to the oxidative cleavage of the ethyl group at the benzylic position. This process would result in the formation of 3,4-dichlorobenzoic acid. The aromatic ring itself is generally resistant to oxidation except under very harsh conditions.
Reduction Pathways: The bromoethyl group can be readily reduced. The carbon-bromine bond can be cleaved and replaced with a carbon-hydrogen bond. This can be achieved through catalytic hydrogenation (H₂ with a metal catalyst like Pd) or by using a metal hydride reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The product of this reduction would be 4-ethyl-1,2-dichlorobenzene. While LiAlH₄ is a powerful reducing agent, it is selective for polar bonds and typically does not reduce the aromatic ring under standard conditions. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Despite the widespread use of cross-coupling reactions, a thorough investigation into the behavior of this compound in these transformations is not readily found in peer-reviewed journals or patents. This suggests that the exploration of this specific substrate's reactivity in popular C-C bond-forming reactions is either a niche area of research or has not been widely disclosed.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide, is a powerful method for forming biaryl structures or connecting alkyl and aryl moieties. In the context of this compound, one could envision a reaction where the aryl C-Br bond (if it were present, as the bromo group is on the ethyl chain) or one of the C-Cl bonds couples with a boronic acid or ester. Alternatively, the alkyl C-Br bond could potentially participate in the coupling.
However, a comprehensive search of scientific databases reveals a lack of specific studies detailing the Suzuki-Miyaura coupling of this compound. Without experimental data, any discussion on reaction conditions, catalyst systems, and product yields would be purely speculative.
Table 1: Hypothetical Suzuki-Miyaura Coupling of a Related Aryl Bromide As no data exists for the title compound, the following table is a hypothetical representation based on general Suzuki-Miyaura reaction conditions for a structurally related aryl bromide.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Bromo-3,4-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Data Not Available |
| 2 | 1-Bromo-3,4-dichlorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Data Not Available |
Other Cross-Coupling Methodologies for C-C Bond Formation
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods for C-C bond formation, such as the Heck and Sonogashira reactions, are also of fundamental importance. The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction joins a terminal alkyne with an aryl or vinyl halide.
The reactivity of the C-Br bond in the ethyl group of this compound in these reactions would be of particular interest. However, similar to the Suzuki-Miyaura coupling, specific research detailing the application of these methodologies to this compound is not apparent in the existing literature. The lack of published data prevents a detailed analysis of reaction parameters and outcomes.
Table 2: General Conditions for Other Cross-Coupling Reactions This table provides a general overview of conditions for Heck and Sonogashira reactions with representative aryl bromides, as specific data for this compound is unavailable.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Expected Product Type |
|---|---|---|---|---|---|---|
| Heck | Bromobenzene | Styrene (B11656) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | Stilbene |
| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Diphenylacetylene |
Computational Chemistry and Theoretical Investigations of 4 2 Bromoethyl 1,2 Dichlorobenzene
Quantum Chemical Calculations: Electronic Structure and Stability Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics and stability of 4-(2-bromoethyl)-1,2-dichlorobenzene. These methods provide a molecular-level picture of its geometry and orbital interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nrel.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable geometric configuration. mdpi.com The geometry optimization process minimizes the energy of the molecule to predict key structural parameters.
Computed electronic properties derived from DFT calculations help in understanding the molecule's charge distribution and polarity. The electrostatic potential (ESP) map, for instance, would visually indicate the electron-rich and electron-poor regions of the molecule. In this compound, the high electronegativity of the chlorine and bromine atoms leads to electron-deficient regions around the carbon atoms to which they are bonded, while the aromatic ring itself constitutes a region of higher electron density. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl (avg.) | 1.74 Å |
| C-Br | 1.96 Å | |
| C-C (aromatic, avg.) | 1.39 Å | |
| C-C (ethyl) | 1.53 Å | |
| Bond Angle | C-C-Cl (avg.) | 120.1° |
| C-C-C (aromatic, avg.) | 120.0° | |
| C-C-Br | 111.5° | |
| Dihedral Angle | Cl-C-C-C (ring) | ~0° |
Note: The values presented are illustrative and typical for such structures based on DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com These orbitals are at the frontier of electron occupation and are the primary participants in chemical reactions. numberanalytics.com
For this compound, the HOMO is expected to be a π-orbital localized on the dichlorinated benzene (B151609) ring, representing its nucleophilic character. The LUMO is likely to be a σ*-antibonding orbital associated with the C-Br bond, indicating its susceptibility to nucleophilic attack at the ethyl side chain. studylib.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
Table 2: Predicted Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.85 | Primarily π-character on the aromatic ring |
| LUMO | -0.95 | Primarily σ*-character on the C-Br bond |
| HOMO-LUMO Gap | 5.90 | Indicator of chemical reactivity |
Note: These energy values are hypothetical but representative for similar organohalogen compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations focus on a static, minimum-energy structure, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For this compound, a key area of flexibility is the rotation around the single bond connecting the aromatic ring to the bromoethyl group.
MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations (e.g., gauche vs. anti) and the energy barriers for interconversion. This conformational flexibility can be crucial in how the molecule interacts with other species or fits into active sites in a biological context. Furthermore, simulations of multiple molecules in a condensed phase can be used to study intermolecular interactions, such as π-stacking of the aromatic rings and halogen bonding, which govern the bulk properties of the substance.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the associated transition states and activation energies. For this compound, two primary reaction types are of interest for the side chain: nucleophilic substitution (SN2) and base-induced elimination (E2). bloomtechz.com
SN2 Reaction: A nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. bloomtechz.com
E2 Reaction: A strong base abstracts a proton from the carbon adjacent to the C-Br bond, leading to the formation of a double bond and elimination of HBr. bloomtechz.com
Theoretical calculations can model the geometries of the transition states for both pathways. By comparing the calculated activation energies (the energy difference between the reactants and the transition state), chemists can predict which pathway is more favorable under specific reaction conditions (e.g., the nature of the nucleophile/base, solvent effects).
Computational Prediction of Regioselectivity in Chemical Transformations
For reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational methods can predict the regioselectivity—that is, which position on the ring is most likely to be attacked by an electrophile. The directing effects of the existing substituents determine the outcome. The two chlorine atoms are electron-withdrawing and deactivating, yet they direct incoming electrophiles to the ortho and para positions. The ethyl group is weakly activating and also an ortho-, para-director.
Computational models like the RegioSQM method predict regioselectivity by calculating the proton affinities of the aromatic carbon atoms; the site with the highest proton affinity is identified as the most nucleophilic and thus the most likely site of attack. rsc.orgrsc.org Alternatively, analyzing the distribution of the HOMO or calculating the energies of the possible Wheland intermediate (σ-complex) for attack at each position can provide a reliable prediction of the major product. nih.gov For this compound, the position C-5 (para to the ethyl group and ortho to a chlorine) is a likely candidate for electrophilic attack.
Theoretical Insights into Spectroscopic Properties and Related Phenomena
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would show distinct signals for each unique hydrogen and carbon atom in this compound, reflecting the molecule's asymmetry. youtube.com
Vibrational Spectroscopy: The same DFT calculations can be used to compute the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. This theoretical spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations, such as C-H stretches, C=C aromatic ring stretches, and the characteristic C-Cl and C-Br stretches. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-Cl) | 132.5 |
| C2 (-Cl) | 130.8 |
| C3 | 128.9 |
| C4 (-CH₂CH₂Br) | 139.5 |
| C5 | 131.2 |
| C6 | 129.4 |
| C (alpha, -CH₂) | 38.5 |
Note: Values are illustrative, referenced against tetramethylsilane (B1202638) (TMS), and based on typical shifts for similar substituted benzenes.
Applications of 4 2 Bromoethyl 1,2 Dichlorobenzene As a Synthetic Intermediate
Building Block in the Synthesis of Complex Organic Architectures
The structure of 4-(2-bromoethyl)-1,2-dichlorobenzene features two key reactive sites: the primary alkyl bromide and the aromatic ring. The bromoethyl group is a classic electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of the 2-(1,2-dichlorophenyl)ethyl moiety into a larger molecule. A wide array of nucleophiles, including amines, alkoxides, thiolates, and carbanions, could potentially displace the bromide, thereby forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, respectively. This reactivity is fundamental to building molecular complexity.
Furthermore, the dichlorobenzene ring, while generally less reactive towards electrophilic substitution due to the deactivating nature of the chlorine atoms, can participate in various cross-coupling reactions. This dual reactivity makes this compound a potentially valuable linchpin in multi-step synthetic sequences aimed at constructing intricate organic architectures.
Precursor for Advanced Materials and Polymer Science Research
In the realm of materials science, monomers containing halogenated aromatic rings are often utilized for the synthesis of polymers with desirable properties such as thermal stability and flame retardancy. While direct evidence of the use of this compound in polymerization is not prominent in the reviewed literature, its structure is suggestive of potential applications.
Role in the Elaboration of Diverse Chemical Scaffolds
The dual functionality of this compound makes it a hypothetical precursor for a variety of chemical scaffolds.
Synthesis of Biphenyl (B1667301) Derivatives and Related Biaryl Compounds
Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids or esters. The dichlorinated phenyl ring of this compound, despite the presence of two chlorine atoms, could potentially undergo such a reaction.
While specific examples are not documented, one could envision a scenario where the aromatic bromine of a related compound, 4-bromo-1,2-dichlorobenzene, participates in a Suzuki coupling. By analogy, if the aromatic ring of this compound were to be further functionalized with a bromine or other suitable leaving group, it could serve as a handle for creating biphenyl structures. The bromoethyl chain would either be carried through the reaction sequence or be modified in subsequent steps.
Preparation of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry. The bromoethyl group of this compound is a key synthon for the construction of various heterocyclic rings. For instance, reaction with primary amines or hydrazines could lead to the formation of nitrogen-containing heterocycles like aziridines or pyrazolidines, respectively, through intramolecular cyclization of an initially formed intermediate. Similarly, reaction with dinucleophiles, such as compounds containing both an amine and a thiol group, could pave the way for the synthesis of more complex heterocyclic systems. While these are well-established synthetic strategies, their specific application starting from this compound is not detailed in the available literature.
Utility in the Synthesis of Dihalogenated Phenethyl Derivatives
The core structure of this compound is a dihalogenated phenethyl bromide. This classifies it as a dihalogenated phenethyl derivative itself. Its utility in the synthesis of other such derivatives lies in the reactivity of the bromoethyl group. Through nucleophilic substitution reactions, the 2-(1,2-dichlorophenyl)ethyl unit can be appended to various substrates.
For example, reaction with a cyanide salt would yield 3-(1,2-dichlorophenyl)propanenitrile. Subsequent chemical transformations of the nitrile group could lead to a variety of other functionalized dihalogenated phenethyl derivatives, such as carboxylic acids, amides, or amines. These transformations highlight the potential of this compound as a starting material for a family of related compounds, although specific, published examples of these synthetic routes are scarce.
Environmental Behavior and Abiotic Degradation of 4 2 Bromoethyl 1,2 Dichlorobenzene
Sorption and Transport Phenomena in Environmental Matrices
The mobility of 4-(2-Bromoethyl)-1,2-dichlorobenzene in the environment is significantly influenced by its tendency to sorb to soil and sediment particles. This sorption behavior is primarily dictated by the compound's hydrophobicity, which can be quantified by the octanol-water partition coefficient (Log Kow), and its affinity for organic carbon in environmental matrices, represented by the soil organic carbon-water partitioning coefficient (Koc).
For the dichlorobenzene isomers, the Log Kow values are in the range of 3.4 to 3.5, indicating a moderate tendency to partition from water into fatty tissues and organic matter. nih.govnih.gov The experimental Koc values for 1,2-dichlorobenzene (B45396) have been determined to be between 280 and 320 in silt loam soils. epa.gov For 1,3-dichlorobenzene, a Koc of 300 has been reported for silt loam soil. nih.gov These values suggest that dichlorobenzenes exhibit low to moderate mobility in soil. nih.govepa.gov
Given the structure of this compound, which includes both the dichlorobenzene moiety and a bromoethyl group, its Log Kow is expected to be higher than that of dichlorobenzene alone due to the contribution of the alkyl halide group. The Log Kow can be estimated using structure-activity relationships, and from this, the Koc can be approximated. This suggests that this compound will have a stronger affinity for organic matter in soil and sediment compared to dichlorobenzenes, leading to reduced mobility and a greater likelihood of being retained in these matrices. Consequently, transport via leaching through the soil column to groundwater is expected to be limited, particularly in soils with higher organic carbon content.
| Compound | Log Kow | Koc (L/kg) | Mobility in Soil |
|---|---|---|---|
| 1,2-Dichlorobenzene | 3.43 | 280 - 320 | Low to Moderate |
| 1,3-Dichlorobenzene | 3.53 | 300 | Low to Moderate |
| 1,4-Dichlorobenzene | 3.42 | 273 - 390 | Low to Moderate |
Volatilization and Atmospheric Distribution Dynamics
Volatilization is a key process influencing the distribution of this compound between terrestrial/aquatic environments and the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For the dichlorobenzene isomers, the Henry's Law constants are in a range that suggests volatilization from water surfaces can be a significant environmental fate process. nih.govnih.gov For instance, the Henry's Law constant for 1,2-dichlorobenzene is 1.5 x 10-3 atm-m3/mol at 20°C. nih.gov Based on this, the volatilization half-life of 1,2-dichlorobenzene from a model river has been estimated to be approximately 4 hours. nih.gov
The addition of the bromoethyl group to the dichlorobenzene structure will influence the compound's vapor pressure and water solubility, thereby affecting its Henry's Law constant. It is anticipated that this compound will be a semi-volatile organic compound. Once in the atmosphere, its distribution will be governed by atmospheric transport processes. Due to its expected persistence in the vapor phase, it has the potential for long-range atmospheric transport.
| Compound | Henry's Law Constant (atm-m3/mol) | Temperature (°C) |
|---|---|---|
| 1,2-Dichlorobenzene | 1.5 x 10-3 | 20 |
| 1,3-Dichlorobenzene | 2.83 x 10-3 | 25 |
| 1,4-Dichlorobenzene | 2.41 x 10-3 | 20 |
| Ethylbenzene | 8.43 x 10-3 | 25 |
Abiotic Transformation Pathways
In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically produced hydroxyl (•OH) radicals. For aromatic compounds, this reaction can proceed via •OH addition to the aromatic ring or hydrogen abstraction from alkyl side chains. The estimated atmospheric half-life for 1,2-dichlorobenzene due to reaction with •OH radicals is approximately 24 days. epa.gov
| Compound | kOH (cm3 molecule-1 s-1) | Estimated Atmospheric Half-Life |
|---|---|---|
| 1,2-Dichlorobenzene | ||
| Ethylbenzene |
Hydrolysis is a chemical transformation process in which a molecule reacts with water. The stability of the different parts of the this compound molecule towards hydrolysis varies. The chloro-aromatic bond in dichlorobenzenes is known to be very stable and resistant to hydrolysis under typical environmental conditions of pH and temperature. epa.gov
However, the bromoethyl group is an alkyl halide, which is generally more susceptible to hydrolysis than aryl halides. The hydrolysis of the C-Br bond in the bromoethyl side chain would lead to the formation of 2-(3,4-dichlorophenyl)ethanol (B143686) and hydrobromic acid. The rate of this reaction is dependent on pH and temperature. While specific hydrolysis rate data for this compound are not available, it is expected that the hydrolysis of the bromoethyl group will be a potential, albeit likely slow, degradation pathway in aqueous environments.
Q & A
Q. What are the common synthetic routes for 4-(2-Bromoethyl)-1,2-dichlorobenzene, and how can their efficiency be evaluated?
- Methodological Answer : A primary synthesis route involves bromination of 1,2-dichlorobenzene derivatives. For instance, this compound can be synthesized via alkylation or substitution reactions, with yields reported up to 33% under optimized conditions. Efficiency is evaluated by monitoring reaction progress via thin-layer chromatography (TLC) and quantifying yields through nuclear magnetic resonance (NMR) or gas chromatography-mass spectrometry (GC/MS). Key parameters include reaction time, temperature, and catalyst selection. NMR data (e.g., δ 7.39 ppm for aromatic protons and δ 3.54 ppm for bromoethyl groups) confirm structural integrity .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Proton NMR (¹H NMR) is critical for identifying aromatic and aliphatic proton environments. For example, the bromoethyl group shows distinct triplet signals (δ 3.54 ppm, J = 7 Hz) adjacent to aromatic resonances (δ 7.06–7.39 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) bonds. GC/MS is recommended for purity assessment, with retention indices cross-referenced against standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its bromoethyl group, the compound requires storage at 0–6°C to prevent decomposition. Handling mandates PPE (gloves, lab coats, goggles) and fume hood use to avoid inhalation or dermal contact. Waste must be segregated and disposed via certified hazardous waste services. Spill containment protocols include neutralization with inert adsorbents (e.g., vermiculite) and subsequent ethanol rinsing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?
- Methodological Answer : Optimize bromination using controlled stoichiometry (e.g., 1.2 equivalents of brominating agents) and catalysts like FeBr₃. Kinetic studies via in-situ NMR or Raman spectroscopy help identify intermediate phases. Solvent polarity (e.g., dichloromethane vs. toluene) influences reaction rates and byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes halogenated impurities. Yield improvements (up to 77%) are achievable by adjusting reaction time and temperature gradients .
Q. What factors influence the soil mobility of this compound, and how can this be modeled experimentally?
- Methodological Answer : Soil mobility depends on organic carbon-water partitioning (Koc). For analogous 1,2-dichlorobenzene, log Koc values range from 3.7–4.3, suggesting moderate mobility. Batch sorption-desorption experiments using peat soil (2–99 days contact time) model mobility. Distributed rate parameter models quantify irreversible sorption fractions (~20–30% after 2 days). Intraorganic matter diffusion is a key mechanism, validated via isotopic tracer studies .
Q. How does the photocatalytic degradation mechanism of this compound differ under varying atmospheric conditions?
- Methodological Answer : On TiO₂ films, degradation pathways depend on carrier gases. In air, dechlorination precedes ring cleavage, releasing HCl. Under nitrogen, ring cleavage occurs first, yielding Cl⁻ ions. Radical trapping experiments (e.g., using tert-butanol for •OH) identify reactive oxygen species (ROS) roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects intermediates like chlorophenols and brominated alkanes. Degradation efficiency correlates with UV intensity and catalyst surface area .
Data Contradiction Analysis
Q. Why do sorption models for halogenated aromatics show discrepancies between lab and field data?
- Methodological Answer : Lab models often use homogenized soils, whereas field soils exhibit heterogeneity (e.g., clay content, microbial activity). For 1,2-dichlorobenzene, batch studies report irreversible sorption after 2 days, but field data show slower desorption due to aging effects. Distributed rate models with time-dependent diffusion coefficients reconcile these differences. Isotope-labeled compounds (e.g., ¹⁴C-tracers) improve field validation accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
